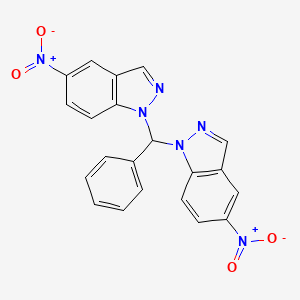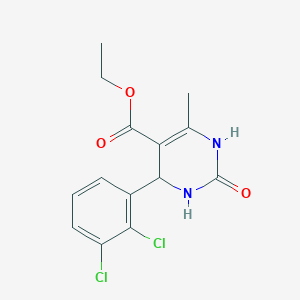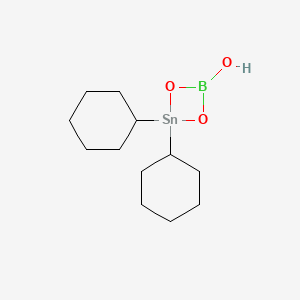
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is a unique organotin compound characterized by its cyclic structure containing both tin and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol typically involves the reaction of cyclohexyl derivatives with tin and boron precursors under controlled conditions. One common method includes the reaction of cyclohexylboronic acid with a tin halide in the presence of a base, followed by cyclization to form the dioxastannaboretane ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product formation.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of organotin chemistry suggest that large-scale synthesis would involve similar reaction pathways with optimization for yield and purity. Industrial processes would likely employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The tin and boron atoms in the compound can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin and boron oxides, while substitution reactions can produce a variety of organotin and organoboron derivatives.
Scientific Research Applications
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organotin and organoboron compounds.
Biology: Its potential biological activity is being explored, including its use as a catalyst in biochemical reactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tin and boron atoms in the compound can form coordination complexes with various biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in catalysis, therapeutic use, or material science.
Comparison with Similar Compounds
Similar Compounds
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretane: A similar compound without the hydroxyl group.
Cyclohexylboronic acid: A precursor in the synthesis of the compound.
Organotin compounds: A broad class of compounds containing tin atoms bonded to organic groups.
Uniqueness
2,2-Dicyclohexyl-1,3,2,4-dioxastannaboretan-4-ol is unique due to its cyclic structure incorporating both tin and boron atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where traditional organotin or organoboron compounds may not be suitable.
Properties
CAS No. |
111631-04-0 |
|---|---|
Molecular Formula |
C12H23BO3Sn |
Molecular Weight |
344.83 g/mol |
IUPAC Name |
2,2-dicyclohexyl-4-hydroxy-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/2C6H11.BHO3.Sn/c2*1-2-4-6-5-3-1;2-1(3)4;/h2*1H,2-6H2;2H;/q;;-2;+2 |
InChI Key |
BJNPWIGXLQNPSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(O[Sn](O1)(C2CCCCC2)C3CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


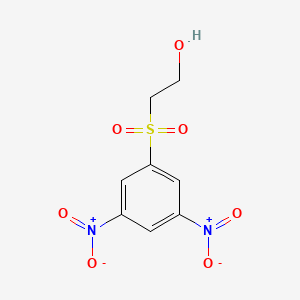
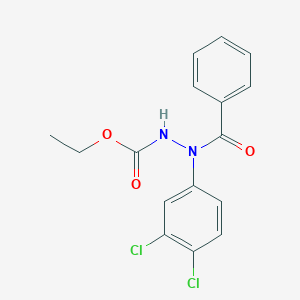
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
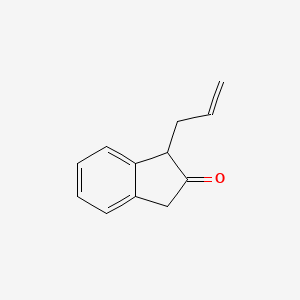
![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
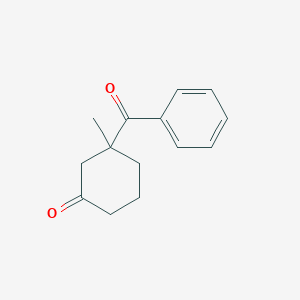
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)



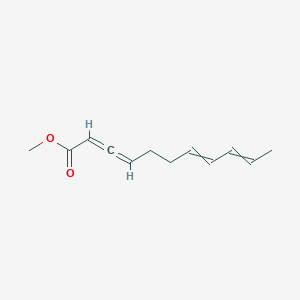
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
